
L-DOPA-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-DOPA-d6 は、重水素化 L-3,4-ジヒドロキシフェニルアラニンとしても知られており、L-DOPA の標識形態であり、6 つの水素原子が重水素に置換されています。この化合物は、主に神経伝達物質ドーパミンへの前駆体である L-DOPA の薬物動態と代謝を研究する科学研究で使用されます。L-DOPA は、血液脳関門を通過してドーパミンレベルを補充する能力により、パーキンソン病の治療に広く使用されています。
準備方法
合成経路および反応条件
L-DOPA-d6 の合成は、通常、L-DOPA 分子への重水素の組み込みを伴います。一般的な方法の 1 つは、重水素ガス (D2) や重水素化溶媒などの重水素源の存在下での水素と重水素の触媒交換です。反応条件には、通常、交換プロセスを促進するために高温と高圧が含まれます。
工業生産方法
This compound の工業生産は、同様の原理に従いますが、より大規模に行われます。このプロセスには、効率的な重水素組み込みを保証するための特殊な反応器と触媒の使用が含まれます。最終製品は、高性能液体クロマトグラフィー (HPLC) などの技術を使用して精製され、所望の同位体純度が達成されます。
化学反応の分析
反応の種類
L-DOPA-d6 は、その非重水素化対応体と同様に、さまざまな化学反応を起こします。これらには次のものがあります。
酸化: this compound は、ドパキノンを生成するために酸化され、さらに重合してメラニンを生成します。
還元: この化合物は、ドーパミン-d6、すなわちドーパミンの重水素化形態を生成するために還元できます。
置換: this compound は、官能基が他の基に置き換えられる置換反応に参加できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や触媒的加水素化などの還元剤が使用されます。
置換: 所望の置換に応じて、さまざまな求核剤と求電子剤を使用できます。
主な生成物
酸化: ドパキノン-d6 とメラニン-d6。
還元: ドーパミン-d6。
置換: this compound のさまざまな置換誘導体。
科学研究への応用
This compound は、その標識された性質により、科学研究で広く使用されており、正確な追跡と分析が可能になります。いくつかの主要なアプリケーションには次のものがあります。
薬物動態: 体内の L-DOPA の吸収、分布、代謝、および排泄の研究。
代謝経路: L-DOPA の代謝経路とそのドーパミンへの変換の調査。
神経伝達物質研究: パーキンソン病などの神経疾患におけるドーパミンの役割の理解。
創薬: ドーパミン系を標的とする新しい治療薬の開発。
同位体標識: 質量分析における内部標準として this compound を使用して、正確な定量を行う。
科学的研究の応用
L-DOPA-d6 is extensively used in scientific research due to its labeled nature, which allows for precise tracking and analysis. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of L-DOPA in the body.
Metabolic Pathways: Investigating the metabolic pathways of L-DOPA and its conversion to dopamine.
Neurotransmitter Studies: Understanding the role of dopamine in neurological disorders such as Parkinson’s disease.
Drug Development: Developing new therapeutic agents that target the dopaminergic system.
Isotope Labeling: Using this compound as an internal standard in mass spectrometry for accurate quantification.
作用機序
L-DOPA-d6 は、脳内でドーパミン-d6 に変換されることによって効果を発揮します。変換は、酵素芳香族 L-アミノ酸脱炭酸酵素によって促進されます。ドーパミン-d6 は、次にドーパミン受容体に結合し、運動制御、気分調節、および報酬経路など、さまざまな生理機能を調節します。重水素標識は、化合物の生物活性を実質的に変化させませんが、代謝研究における詳細な追跡を可能にします。
類似の化合物との比較
類似の化合物
L-DOPA: パーキンソン病の治療に広く使用されている、L-DOPA の非重水素化形態。
6-フルオロ-L-DOPA: 陽電子放出断層撮影 (PET) イメージングで使用されるフッ素化アナログ。
ドーパミン: L-DOPA 代謝の直接生成物であり、脳の重要な神経伝達物質。
独自性
This compound は、重水素標識により、研究においていくつかの利点を提供するため、ユニークです。
安定性の向上: 重水素標識化合物は、しばしば代謝分解に対する安定性の向上を示します。
正確な追跡: 重水素原子は、質量分析やその他の分析技術を使用して正確に追跡できます。
生物学的影響の最小限: 生物活性はほとんど変化せず、代謝過程を研究するための理想的なツールとなっています。
類似化合物との比較
Similar Compounds
L-DOPA: The non-deuterated form of L-DOPA, widely used in the treatment of Parkinson’s disease.
6-Fluoro-L-DOPA: A fluorinated analog used in positron emission tomography (PET) imaging.
Dopamine: The direct product of L-DOPA metabolism, a key neurotransmitter in the brain.
Uniqueness
L-DOPA-d6 is unique due to its deuterium labeling, which provides several advantages in research:
Enhanced Stability: Deuterium-labeled compounds often exhibit increased stability against metabolic degradation.
Precise Tracking: The deuterium atoms allow for precise tracking using mass spectrometry and other analytical techniques.
Minimal Biological Impact: The biological activity remains largely unchanged, making it an ideal tool for studying metabolic processes.
特性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
203.22 g/mol |
IUPAC名 |
(2S)-2-amino-2,3,3-trideuterio-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,3D2,4D,6D |
InChIキー |
WTDRDQBEARUVNC-ZAZUUIAJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])O)O)[2H] |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


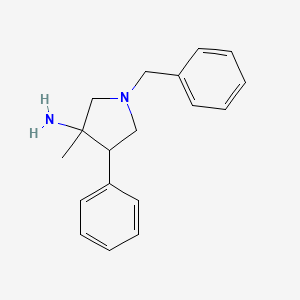
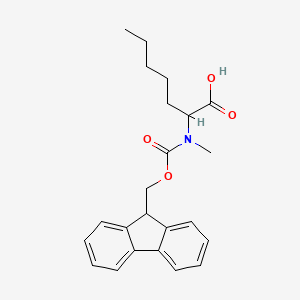

![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)
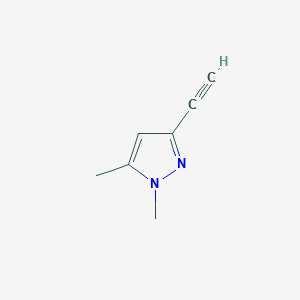
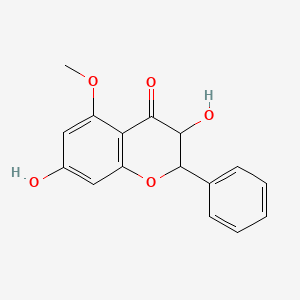
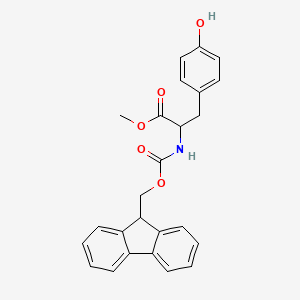
![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)
![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)
![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)
